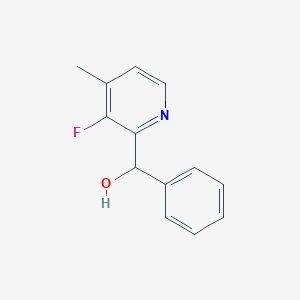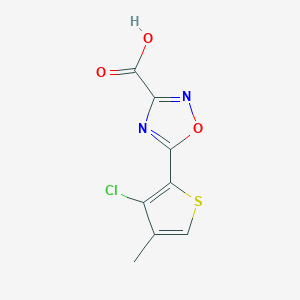
(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a fluorenyl group, an azetidine ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenyl Group: Starting with fluorene, various functionalization reactions such as halogenation or Friedel-Crafts acylation can be used to introduce reactive groups.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Carbamate Formation: The final step often involves the reaction of an amine with a chloroformate or similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or azetidine moieties.
Reduction: Reduction reactions could target the carbamate group, potentially converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the fluorenyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action for (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methylcarbamate: Lacks the azetidine and methoxy groups.
(3-Methoxyazetidin-3-yl)methylcarbamate: Lacks the fluorenyl group.
Fluorenylmethyl chloroformate: Used in peptide synthesis, lacks the azetidine and methoxy groups.
Uniqueness
The unique combination of the fluorenyl group, azetidine ring, and carbamate functional group in (9H-Fluoren-9-yl)methyl((3-methoxyazetidin-3-yl)methyl)carbamate may confer specific chemical properties and biological activities not found in the similar compounds listed above.
属性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-24-20(11-21-12-20)13-22-19(23)25-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3,(H,22,23) |
InChI 键 |
LHGZVAZIWKZRCI-UHFFFAOYSA-N |
规范 SMILES |
COC1(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)



![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)






![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)
![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
